molecular formula C20H18N2O2 B2638027 2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione CAS No. 339998-62-8

2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione

Cat. No.: B2638027
CAS No.: 339998-62-8
M. Wt: 318.376
InChI Key: HLYCJMKXSWKNHW-UHFFFAOYSA-N
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Description

This compound is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . The molecular formula of the compound is C23H30N2O2 and its molecular weight is 366.5 .


Synthesis Analysis

Isoindoline-1,3-dione derivatives are synthesized using simple heating and relatively quick solventless reactions . The synthesis involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The structure of the compound was established based on its elemental analyses and spectral data (IR, 1 H-NMR and MS) .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthesis and Characterization

  • Isoindoline-1,3-dione derivatives have been synthesized and characterized, demonstrating diverse chemical properties and applications. For instance, the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases have been studied, showing enantiotropic liquid crystalline behavior and potential for materials science applications (Dubey et al., 2018).
  • Another study focused on the organo-amino compound 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione, revealing insights into its crystal structure and IR spectrum, which could be relevant for materials science and chemical engineering (Anouar et al., 2019).

Chemical Interactions and Properties

  • Research on solvation controlling reaction paths and gel formation in imide derivatives discusses how the chemical environment influences the behavior of isoindoline-1,3-dione derivatives, potentially guiding the development of new materials and chemical processes (Singh & Baruah, 2008).
  • Luminescent properties and photo-induced electron transfer studies on naphthalimides with piperazine substituent, including isoindoline-1,3-dione derivatives, offer insights into their potential applications in sensing and optoelectronics (Gan et al., 2003).

Novel Syntheses and Applications

  • Novel synthesis methods for isoindoline-1,3-dione derivatives and their antimicrobial evaluation indicate potential biomedical applications (Ravi et al., 2018).
  • Studies on microwave-assisted synthesis of 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione highlight advancements in efficient chemical synthesis techniques, which could improve the production and application of these compounds in various fields (Jin-jin, 2009).

Mechanism of Action

These compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that the three isoindolines herein tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety and Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The synthesis of isoindoline-1,3-dione derivatives does not follow green chemistry principles . Therefore, future research could focus on developing a green synthesis technique for these compounds. Additionally, these compounds have a broad potential for use in chemical production and clinical medicine , suggesting a promising future direction for further exploration.

Properties

IUPAC Name

2-[4-[benzyl(methyl)amino]but-2-ynyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-21(15-16-9-3-2-4-10-16)13-7-8-14-22-19(23)17-11-5-6-12-18(17)20(22)24/h2-6,9-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYCJMKXSWKNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCN1C(=O)C2=CC=CC=C2C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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